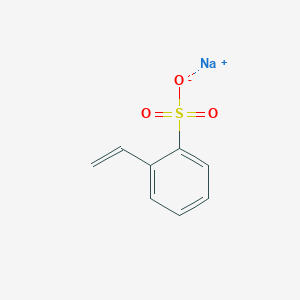
Benzenesulfonic acid, ethenyl-, sodium salt
Übersicht
Beschreibung
Benzenesulfonic acid, ethenyl-, sodium salt, also known as sodium styrene sulfonate, is an organosulfur compound with the formula C8H7NaO3S. It is a derivative of benzenesulfonic acid where the hydrogen atom of the sulfonic acid group is replaced by a sodium ion, and the benzene ring is substituted with an ethenyl group. This compound is commonly used in the production of polymers and copolymers, which find applications in various industries including water treatment, detergents, and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, ethenyl-, sodium salt typically involves the sulfonation of styrene. The reaction is carried out by treating styrene with sulfur trioxide or fuming sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction can be represented as follows:
[ \text{C}_6\text{H}_5\text{CH=CH}_2 + \text{SO}_3 \rightarrow \text{C}_6\text{H}_4(\text{SO}_3\text{H})\text{CH=CH}_2 ] [ \text{C}_6\text{H}_4(\text{SO}_3\text{H})\text{CH=CH}_2 + \text{NaOH} \rightarrow \text{C}_6\text{H}_4(\text{SO}_3\text{Na})\text{CH=CH}_2 + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where styrene is continuously fed into a stream of sulfur trioxide or fuming sulfuric acid. The reaction mixture is then neutralized with sodium hydroxide, and the product is isolated by crystallization or precipitation. The process is optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonic acid, ethenyl-, sodium salt undergoes various chemical reactions, including:
Polymerization: It can polymerize to form polystyrene sulfonate, which is used in ion-exchange resins and water treatment.
Substitution Reactions: The sulfonic acid group can participate in electrophilic aromatic substitution reactions, forming sulfonamides, sulfonyl chlorides, and esters.
Neutralization: It can react with acids to form the corresponding sulfonic acid.
Common Reagents and Conditions
Polymerization: Initiated by free radicals or ionic initiators under controlled temperature and pressure conditions.
Substitution Reactions: Typically involve reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under anhydrous conditions.
Major Products
Polystyrene Sulfonate: Used in ion-exchange resins.
Sulfonamides and Sulfonyl Chlorides: Used in the synthesis of pharmaceuticals and agrochemicals.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, ethenyl-, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polystyrene sulfonate, which is employed in ion-exchange resins and as a catalyst in organic reactions.
Biology: Polystyrene sulfonate is used in cell culture and molecular biology as a stabilizing agent for proteins and enzymes.
Medicine: Used in the formulation of pharmaceuticals, particularly in drug delivery systems and as a counterion in active pharmaceutical ingredients.
Industry: Employed in water treatment, detergents, and as a dispersant in various industrial processes.
Wirkmechanismus
The mechanism of action of benzenesulfonic acid, ethenyl-, sodium salt is primarily related to its ability to form strong ionic interactions with various molecules. In ion-exchange resins, the sulfonate groups interact with cations in the solution, facilitating the exchange process. In drug delivery systems, the compound enhances the solubility and stability of active pharmaceutical ingredients by forming ionic complexes.
Vergleich Mit ähnlichen Verbindungen
Benzenesulfonic acid, ethenyl-, sodium salt can be compared with other sulfonated aromatic compounds such as:
Benzenesulfonic Acid: Lacks the ethenyl group and is primarily used in the production of phenol and as a catalyst in organic synthesis.
p-Toluenesulfonic Acid: Contains a methyl group instead of an ethenyl group and is widely used as a strong acid catalyst in organic reactions.
Sulfanilic Acid: Contains an amino group and is used in the synthesis of azo dyes and as a reagent in analytical chemistry.
The uniqueness of this compound lies in its ability to polymerize and form polystyrene sulfonate, which has diverse applications in ion-exchange resins, water treatment, and pharmaceuticals.
Eigenschaften
IUPAC Name |
sodium;2-ethenylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S.Na/c1-2-7-5-3-4-6-8(7)12(9,10)11;/h2-6H,1H2,(H,9,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESUCHPMWXMNRV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27457-28-9 | |
| Record name | Benzenesulfonic acid, ethenyl-, sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027457289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, ethenyl-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium styrenesulphonate, mixed isomers | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.047 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione](/img/structure/B1602946.png)


![5-Ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1602950.png)






![1-Oxa-4-azaspiro[5.5]undecane](/img/structure/B1602963.png)


